Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
“Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride” is a complex organic compound. It is also known as "O-tert-Butyl-L-serine methyl ester hydrochloride" . It has a molecular formula of C8H18ClNO3 and a molecular weight of 211.69 g/mol .
Synthesis Analysis
The synthesis of such compounds often involves the use of chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: Cl.COC(=O)C(N)COC©©C . This notation provides a way to represent the structure using ASCII strings.Chemical Reactions Analysis
The tert-butyl group in this compound can influence electrophilic substitutions by directing the incoming electrophile to attack at ortho and para positions . The hyperconjugations shown to explain the directive effect of toluene can be extended to this case .Physical and Chemical Properties Analysis
This compound has a molecular weight of 211.69 g/mol .Scientific Research Applications
1. Asymmetric Synthesis and Molecular Docking
- A study by Ayan et al. (2013) focused on the asymmetric synthesis of enantiomerically pure pyrrolidine derivatives of this compound. They found it to be a potential thrombin inhibitor, based on comprehensive molecular docking studies (Ayan et al., 2013).
2. Use in Catalytic Systems
- Stille et al. (1991) explored its application in catalytic systems. They synthesized complexes of Pt(II) containing chiral ligands related to this compound for asymmetric hydroformylation of styrene (Stille et al., 1991).
3. Combinatorial Chemistry
- Malavašič et al. (2007) conducted a study in the realm of combinatorial chemistry. They investigated the solution-phase combinatorial synthesis of related compounds, providing insights into their potential applications in creating diverse molecular libraries (Malavašič et al., 2007).
4. Synthesis of Novel Compounds
- Zinchenko et al. (2018) studied the interaction of related compounds with other chemicals, leading to the synthesis of previously unknown derivatives with potential biological activity (Zinchenko et al., 2018).
5. Structural Analysis
- Wang et al. (2019) focused on the absolute structure of a chiral pyrrolidine derivative closely related to the compound . This study aids in understanding the structural details of such compounds, which is critical for their application in scientific research (Wang et al., 2019).
Future Directions
The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines has been extensively studied over the last two decades . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . These compounds represent the structural motif of many natural products and therapeutically applicable compounds, suggesting potential future directions in drug discovery and development .
Mechanism of Action
Target of Action
The tert-butyl group and the pyrrolidine ring could potentially interact with specific sites on these proteins or enzymes .
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-tert-butyl-4-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3.ClH/c1-16(2,3)12-7-10(17)5-6-14(12)21-11-8-13(18-9-11)15(19)20-4;/h5-7,11,13,18H,8-9H2,1-4H3;1H/t11-,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBPHZHQGGCKGV-JZKFLRDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OC2CC(NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.